2,1,3-Benzothiadiazol-4-ol
Overview
Description
2,1,3-Benzothiadiazol-4-ol is a unique chemical compound with the empirical formula C6H4N2OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . It is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole .
Synthesis Analysis
This compound has been known since the 19th century and is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle and these have been reviewed .Chemical Reactions Analysis
This compound undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole .Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current sources.Scientific Research Applications
Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles show potential in metal coordination chemistry and crystal engineering. They can form complexes with metals like zinc, as demonstrated by the formation of a 2:1 complex with ZnCl2. These complexes offer novel coordination types and can be used in the engineering of organic solids, revealing new prospects for crystal engineering and the design of organic materials (Bashirov et al., 2014).
Pharmaceutical Applications : Derivatives of 2,1,3-benzothiadiazoles have been identified as selective inhibitors of the norepinephrine transporter, showing potential in the treatment of pain and related disorders. For instance, certain derivatives exhibited potency in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Optoelectronics and Photoluminescence : These compounds are valuable in optoelectronics, particularly as components in thin-film devices. They offer unique patterns of molecular organization and have potential in the creation of new compounds with extended π-conjugation systems. They are also used in the development of photoluminescent compounds for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices due to their strong electron-withdrawing ability (Langis-Barsetti et al., 2017).
Electrochemical Properties : 2,1,3-Benzothiadiazole derivatives show high fluorescent quantum yields and electron affinities, making them suitable for testing as OLEDs. Their electrochemical behavior is influenced by their structural features, such as the presence of ethynyl spacers (Neto et al., 2005).
Synthesis and Applications in Light Technology : The synthesis, properties, and reactions of 2,1,3-Benzothiadiazole derivatives are fundamental for their application in molecular organic electronic devices and other technologies. They are used in OLEDs, photovoltaic cells, and dyes (Neto et al., 2013).
Safety and Hazards
Future Directions
2,1,3-Benzothiadiazol-4-ol and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Due to their strong electron-withdrawing ability, construction of molecules with the unit core of this compound and its derivatives can usually improve the electronic properties of the resulting organic materials .
Mechanism of Action
Mode of Action
Benzothiadiazole and its derivatives are known to undergo the standard chemistry of aromatic compounds . They can form various derivatives, indicating potential interactions with multiple targets . The specific interactions of 2,1,3-Benzothiadiazol-4-ol with its targets, and the resulting changes, are subjects for future investigation.
Biochemical Analysis
Biochemical Properties
It is known that its derivatives have strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials
Cellular Effects
Its derivatives have been used in the development of organic electronic devices, suggesting that they may interact with cellular components in ways that influence cell function
Molecular Mechanism
Its derivatives have been shown to have strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials This suggests that 2,1,3-Benzothiadiazol-4-ol may interact with biomolecules in a way that influences their electronic properties
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQIDLQSPAWDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969479, DTXSID601311325 | |
Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-Benzothiadiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-66-8, 54377-04-7 | |
Record name | 2,1,3-Benzothiadiazol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzothiadiazol-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-Benzothiadiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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